molecular formula C15H14N4O3S3 B2988143 ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 690646-90-3

ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2988143
CAS No.: 690646-90-3
M. Wt: 394.48
InChI Key: JRKDQGNFXYQKBA-UHFFFAOYSA-N
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Description

ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that features a bithienyl core linked to a triazole moiety via a sulfanyl-acetamido bridge

Scientific Research Applications

ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, particularly if the compound is new or not well-studied .

Future Directions

Future research on the compound could involve further exploration of its chemical properties and potential applications. This could include studies on its reactivity, stability, and potential uses in various fields such as medicinal chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The bithienyl core can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its bithienyl core linked to a triazole moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

ethyl 4-thiophen-2-yl-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S3/c1-2-22-14(21)12-9(10-4-3-5-23-10)6-24-13(12)18-11(20)7-25-15-16-8-17-19-15/h3-6,8H,2,7H2,1H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKDQGNFXYQKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

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